molecular formula C20H21N5O6 B1662193 Pemetrexed CAS No. 137281-23-3

Pemetrexed

Cat. No.: B1662193
CAS No.: 137281-23-3
M. Wt: 427.4 g/mol
InChI Key: WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

Pemetrexed is a multi-targeted antifolate that primarily targets three key enzymes involved in folate metabolism and DNA synthesis . These enzymes are:

Mode of Action

This compound exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting DNA synthesis and cell division . This leads to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

This compound disrupts both purine and pyrimidine synthesis pathways by inhibiting the enzymes TS, DHFR, and GARFT . This results in the inhibition of purine and thymidine nucleotide synthesis, which are essential components of DNA . By inhibiting these pathways, this compound prevents the synthesis of DNA, RNA, and proteins, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

This compound is administered intravenously and its disappearance from plasma is best described by a two-compartment model . The distribution half-life is approximately 13.8 minutes and the elimination half-life is around 70.0 minutes . The volume of distribution and the clearance from the central compartment are 0.066 L/kg and 3.6 ml/min/kg, respectively . This compound is predominantly transported into cells via the reduced folate carrier system .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death in cancer cells. By inhibiting key enzymes involved in DNA synthesis, this compound disrupts the normal cell cycle, leading to cell death . In some cases, this compound has been observed to induce G1 phase arrest in a dose-dependent manner .

Action Environment

The efficacy and toxicity of this compound can be influenced by various environmental factors. For instance, vitamin B12 and folic acid supplementation can reduce the frequency of severe toxicities of this compound chemotherapy . Moreover, physiological and genetic factors can contribute to the variability of this compound exposure . For example, renal function can affect the clearance of this compound, thereby influencing its efficacy and toxicity .

Biochemical Analysis

Biochemical Properties

Pemetrexed inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis. These enzymes are thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, this compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division .

Cellular Effects

This compound has been shown to induce S-phase arrest and apoptosis in non-small cell lung cancer cells . It also affects bone marrow, causing the body to produce fewer blood cells, which can increase the risk of bleeding and infection . Furthermore, this compound augments systemic intratumor immune responses through tumor intrinsic mechanisms .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the aforementioned enzymes. This inhibition disrupts the synthesis of purines and thymidine, which are necessary for DNA replication. As a result, cell division is halted, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have an initial moderate sensitivity to treatment. After a period of time, the cells’ growth proliferative capability fully recovers . This suggests that the effects of this compound may change over time, possibly due to the cells developing resistance to the drug .

Metabolic Pathways

This compound is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis. It inhibits the enzymes thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, disrupting these pathways and leading to a halt in cell division .

Transport and Distribution

This compound is transported into cells via the reduced folate carrier (RFC), with transport kinetics similar to those of methotrexate . This allows this compound to be distributed within cells and tissues, where it can exert its effects.

Subcellular Localization

While specific studies on the subcellular localization of this compound were not found, it’s known that this compound primarily acts on enzymes involved in folate metabolism and purine and pyrimidine synthesis, which are located in the cytoplasm of the cell . Therefore, it can be inferred that this compound likely localizes to the cytoplasm to exert its effects.

Chemical Reactions Analysis

Pemetrexed undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the structure of this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

Pemetrexed has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pemetrexed is often compared with other chemotherapy agents such as paclitaxel and carboplatin. Unlike paclitaxel, which stabilizes microtubules, this compound targets folate-dependent enzymes . This unique mechanism of action makes this compound particularly effective against certain types of cancer. Similar compounds include methotrexate, raltitrexed, and pralatrexate, which also belong to the class of antifolates .

Properties

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXPDJSOTKVWSJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048329
Record name Pemetrexed
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

6X10-21 mm Hg at 25 °C at 25 °C /Estimated/
Record name PEMETREXED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folylpolyglutamate synthetase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., Pemetrexed is an antifolate containing the pyrrolopyrimidine-based nucleus that exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication. In vitro studies have shown that pemetrexed inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), all folate-dependent enzymes involved in the de novo biosynthesis of thymidine and purine nucleotides. Pemetrexed is transported into cells by both the reduced folate carrier and membrane folate binding protein transport systems. Once in the cell, pemetrexed is converted to polyglutamate forms by the enzyme folyl polyglutamate synthase. The polyglutamate forms are retained in cells and are inhibitors of TS and GARFT. Polyglutamation is a time- and concentration-dependent process that occurs in tumor cells and, to a lesser extent, in normal tissues. Polyglutamated metabolites have an increased intracellular half-life resulting in prolonged drug action in malignant cells., ... Activity of the /pemetrexed/ may be partially preserved under conditions in which cells are highly resistant to other thymidylate synthase inhibitors, possibly because of premetrexed's secondary inhibitory effects on purine synthesis. ... Pemetrexed activity is modulated by natural folates within cells that compete for polyglutamation at the level of folylpolyglutamate synthetase. Cells resistant to methotrexate because of impaired transport via the reduced folate carrier may retain partial sensitivity to pemetrexed. This is due to concurrent diminished transport of physiologic reduced folates and contraction of the cellular folate pool, thereby relaxing the usual level of suppression of pemetrexed polyglutamation. The risk of pemetrexed toxicity is increased when cellular folates are suboptimal.
Record name Pemetrexed
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Record name PEMETREXED
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from 50% methanol/methylene chloride

CAS No.

137281-23-3
Record name Pemetrexed
Source CAS Common Chemistry
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Record name Pemetrexed [INN:BAN]
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Record name Pemetrexed
Source DrugBank
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Record name Pemetrexed
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Record name (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid
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Record name PEMETREXED
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Record name PEMETREXED
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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